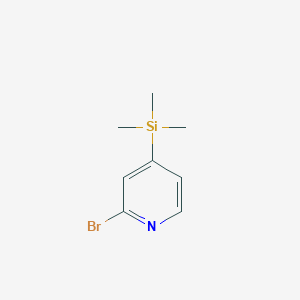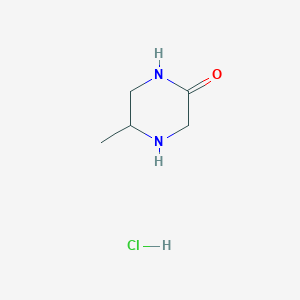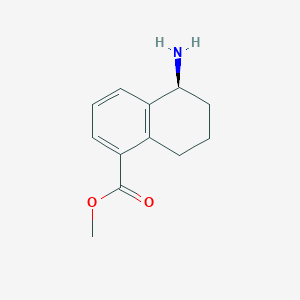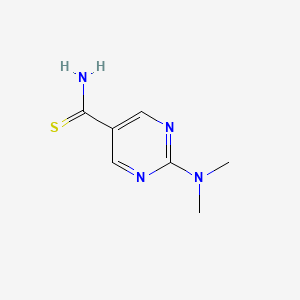
5-(tert-Butyl)-4-ethoxybenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butyl)-4-ethoxybenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a tert-butyl group and an ethoxy group attached to a benzene ring, along with two amino groups at the 1 and 3 positions. Aromatic amines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-4-ethoxybenzene-1,3-diamine typically involves the nitration of 4-ethoxy-1-tert-butylbenzene, followed by reduction of the nitro groups to amino groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired diamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-(tert-Butyl)-4-ethoxybenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
科学的研究の応用
5-(tert-Butyl)-4-ethoxybenzene-1,3-diamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 5-(tert-Butyl)-4-ethoxybenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, the amino groups can form hydrogen bonds with target proteins, affecting their activity and function.
類似化合物との比較
Similar Compounds
4-tert-Butyl-2,6-diaminotoluene: Similar structure with tert-butyl and amino groups but lacks the ethoxy group.
4-Ethoxy-1,3-diaminobenzene: Similar structure with ethoxy and amino groups but lacks the tert-butyl group.
2,4-Diaminotoluene: Contains amino groups but lacks both tert-butyl and ethoxy groups.
Uniqueness
5-(tert-Butyl)-4-ethoxybenzene-1,3-diamine is unique due to the presence of both tert-butyl and ethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
5-tert-butyl-4-ethoxybenzene-1,3-diamine |
InChI |
InChI=1S/C12H20N2O/c1-5-15-11-9(12(2,3)4)6-8(13)7-10(11)14/h6-7H,5,13-14H2,1-4H3 |
InChIキー |
JSRPCWFTRUSENA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1N)N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



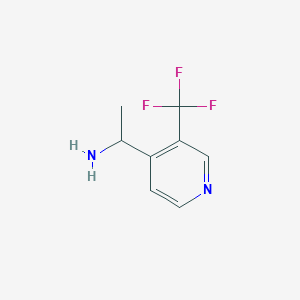

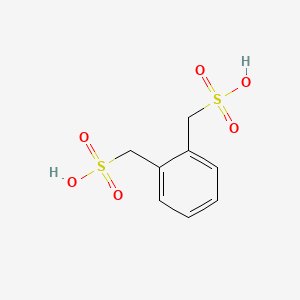

![Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride](/img/structure/B13113291.png)
